2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone

Description

Significance and Research Context

The primary significance of 2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone in the broader research context lies in its classification as an alpha-hydroxy ketone. This class of compounds is renowned for its photochemical reactivity, particularly the Norrish Type I cleavage, which enables the formation of reactive radical species upon exposure to ultraviolet (UV) light. This property is the cornerstone of their widespread use as photoinitiators in free-radical polymerization, a technology crucial for the rapid curing of inks, coatings, and adhesives.

While the archetypal photoinitiator in this class is 1-hydroxycyclohexyl phenyl ketone, the subject of this article, this compound, presents a more nuanced set of reactive possibilities. The presence of an additional hydroxyl group introduces a new dimension of functionality, suggesting potential roles in modifying polymer backbones, enhancing solubility in polar systems, and participating in post-polymerization modifications. Research into this specific molecule is driven by the hypothesis that these additional functionalities can lead to the development of advanced materials with tailored properties.

Fundamental Structural Characteristics and Reactive Motifs

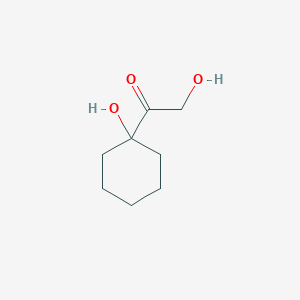

The molecular structure of this compound is characterized by a cyclohexane (B81311) ring bearing a tertiary hydroxyl group, which is directly bonded to the carbonyl carbon of an ethanone (B97240) moiety. The terminal carbon of the ethanone is substituted with a primary hydroxyl group. This arrangement of functional groups gives rise to several key reactive motifs.

The most prominent of these is the alpha-hydroxy ketone functionality itself. The bond between the carbonyl group and the quaternary carbon of the cyclohexane ring is susceptible to homolytic cleavage upon photoexcitation. This Norrish Type I reaction is the primary photochemical pathway for this class of compounds and is responsible for their photoinitiating capabilities. researchgate.net

The presence of two hydroxyl groups, one primary and one tertiary, offers additional sites for chemical modification. These groups can undergo esterification, etherification, and other reactions typical of alcohols, allowing for the covalent attachment of this molecule to other substrates or for the tuning of its physical properties. The proximity of the hydroxyl groups to the carbonyl function may also influence the molecule's spectroscopic properties and photochemical behavior.

Interactive Table 1: Key Structural and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H14O3 | sigmaaldrich.com |

| Molecular Weight | 158.20 g/mol | chemicalbook.com |

| CAS Number | 100849-70-5 | sigmaaldrich.com |

| Melting Point | 90 °C | chemicalbook.com |

| Boiling Point (Predicted) | 299.0 ± 20.0 °C | chemicalbook.com |

Current Research Trajectories and Emerging Challenges

Current research on this compound and related alpha-hydroxy ketones is multifaceted, exploring both fundamental aspects of their chemistry and their application in innovative technologies.

A significant research trajectory involves the synthesis of novel photoinitiators with enhanced efficiency and tailored absorption characteristics. For this compound, this could involve modifications to the cyclohexyl ring or the ethanone backbone to shift its absorption spectrum to longer wavelengths, making it compatible with a wider range of light sources, such as LED lamps.

Another area of active investigation is the development of polymeric photoinitiators. By incorporating molecules like this compound into a polymer chain, issues of migration and extractability of the photoinitiator from the cured material can be mitigated. This is particularly important for applications in food packaging and biomedical devices. The dual hydroxyl functionality of the target compound makes it a prime candidate for such strategies.

Emerging challenges in this field include the need for photoinitiators with lower environmental impact and improved biocompatibility. While alpha-hydroxy ketones are generally considered to have a favorable toxicological profile compared to some other classes of photoinitiators, there is always a drive to develop even safer alternatives. The potential for this compound to be incorporated into waterborne UV-curable systems, due to its enhanced polarity, is an area that warrants further exploration to address environmental concerns.

Furthermore, a deeper understanding of the photophysical and photochemical processes that govern the behavior of this specific molecule is required. Detailed mechanistic studies, including time-resolved spectroscopy, will be crucial in elucidating the excited-state dynamics and the efficiency of radical generation, which will, in turn, guide the rational design of next-generation photoinitiators.

Structure

3D Structure

Properties

CAS No. |

100849-70-5 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

2-hydroxy-1-(1-hydroxycyclohexyl)ethanone |

InChI |

InChI=1S/C8H14O3/c9-6-7(10)8(11)4-2-1-3-5-8/h9,11H,1-6H2 |

InChI Key |

WDUYKKAPKIGBCK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C(=O)CO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Hydroxy 1 1 Hydroxycyclohexyl Ethanone

Direct Hydroxylation Strategies

Direct hydroxylation strategies aim to introduce hydroxyl groups onto a precursor molecule in a single or a few straightforward steps. For the synthesis of 2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone, this would typically involve the oxidation of a suitable cyclohexanone (B45756) derivative.

Application of Oxidizing Agents for Cyclohexanone Hydroxylation

The direct α-hydroxylation of ketones is a powerful tool for the synthesis of α-hydroxy ketones. researchgate.net This transformation can be achieved using a variety of oxidizing agents. While a direct, single-step synthesis of this compound from cyclohexanone is not prominently described, the synthesis of the related compound, 2-hydroxy-cyclohexanone, has been reported. This process involves the bromination of cyclohexanone in an aqueous or aqueous-organic medium, followed by the hydrolysis of the resulting 2-bromo-cyclohexanone with an alkaline compound. This two-step, one-pot reaction provides a pathway to an α-hydroxy ketone from a simple cyclic ketone precursor.

Common oxidizing systems used for the α-hydroxylation of ketones include molecular oxygen, often in the presence of a catalyst, and peroxy acids. acs.orgorganic-chemistry.org For instance, an efficient and enantioselective α-hydroxylation of both acyclic and cyclic ketones has been developed using molecular oxygen in a phase-transfer catalysis system. acs.org Another approach involves the use of m-chloroperbenzoic acid (mCPBA) for the direct, metal-free α-hydroxylation of β-dicarbonyl compounds. rsc.org These methods, while not specifically detailed for this compound, represent viable strategies that could be adapted for the hydroxylation of a cyclohexanone precursor.

Table 1: Comparison of Oxidizing Agents for α-Hydroxylation of Ketones

| Oxidizing Agent/System | Advantages | Disadvantages | Potential Applicability to Target Compound |

| Bromination/Hydrolysis | Utilizes readily available starting materials. | Involves the use of bromine, which requires careful handling. | Potentially applicable to a suitably substituted cyclohexanone. |

| Molecular Oxygen (with catalyst) | Environmentally friendly and atom-economical. | May require optimization of catalyst and reaction conditions for selectivity. | Could be explored for the direct oxidation of a precursor. |

| Peroxy Acids (e.g., mCPBA) | Metal-free and often proceeds under mild conditions. | Stoichiometric amounts of the oxidant are typically required. | A potential route for the hydroxylation of an enolate derivative. |

Reductive Synthesis Approaches

Reductive methods offer an alternative synthetic route, typically involving the coupling of carbonyl-containing precursors. These reactions can lead to the formation of the carbon skeleton and the introduction of the hydroxyl groups simultaneously.

Generation from Carbonyl Precursors (Ketones and Aldehydes)

A highly enantioselective method for the catalytic reductive coupling of alkynes and aldehydes has been described, which, in conjunction with ozonolysis, provides a route to enantioselective α-hydroxy ketone synthesis. nih.govorganic-chemistry.org Another approach involves the reductive cross-coupling of aromatic aldehydes and arylnitriles using a copper catalyst and a silylboronate as a reductant to chemoselectively synthesize α-hydroxy ketones. researchgate.net These methods highlight the potential of coupling two different carbonyl or carbonyl-equivalent precursors to construct the desired dihydroxy ketone framework.

Table 2: Reductive Coupling Strategies for α-Hydroxy Ketone Synthesis

| Coupling Partners | Reducing Agent/Catalyst | Key Features | Relevance to Target Compound Synthesis |

| Alkyne + Aldehyde | Not specified in abstract | Enantioselective, yields allylic alcohols which can be converted to α-hydroxy ketones. nih.govorganic-chemistry.org | A multi-step approach could be envisioned starting from a cyclohexyl-containing alkyne or aldehyde. |

| Aromatic Aldehyde + Arylnitrile | Copper catalyst / Silylboronate | Chemoselective cross-coupling of two different electrophiles. researchgate.net | Could be adapted for the coupling of a cyclohexanone derivative with another carbonyl compound. |

Multi-step Synthetic Pathways

Complex molecules often require multi-step synthetic sequences to achieve the desired structure with the correct stereochemistry. The use of protecting groups is a cornerstone of such strategies, allowing for the selective reaction of one functional group in the presence of others.

Strategic Implementation of Protecting Group Chemistry

In the synthesis of a molecule with multiple hydroxyl groups and a ketone, such as this compound, protecting group chemistry is crucial to avoid unwanted side reactions. jocpr.com Protecting groups can be used to temporarily mask one or more of the reactive functional groups while another part of the molecule is being modified.

For polyhydroxy compounds like carbohydrates, complex protecting group manipulations are essential. nih.gov Common protecting groups for hydroxyl groups include silyl ethers, benzyl ethers, and acetals, each with its own set of conditions for introduction and removal. wiley-vch.de Ketones are often protected as acetals or ketals, which are stable to many reagents but can be readily removed under acidic conditions. youtube.com

A potential multi-step synthesis of this compound could involve the protection of the ketone in a precursor molecule, followed by the introduction of the two hydroxyl groups, and finally, deprotection to reveal the target compound. The choice of protecting groups would need to be carefully considered to ensure their stability throughout the synthetic sequence and their selective removal at the appropriate stages. universiteitleiden.nl

Table 3: Common Protecting Groups in Organic Synthesis

| Functional Group | Protecting Group | Introduction Conditions | Removal Conditions |

| Hydroxyl | Silyl ethers (e.g., TBDMS) | Silyl chloride, base | Fluoride ions (e.g., TBAF) or acid |

| Hydroxyl | Benzyl ether (Bn) | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) |

| Ketone | Acetal/Ketal (e.g., from ethylene glycol) | Diol, acid catalyst | Aqueous acid |

Biocatalytic and Chemoenzymatic Synthetic Routes for Analogous Compounds

Biocatalysis offers a powerful and often highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions, making them attractive for the synthesis of complex molecules.

While specific biocatalytic routes to this compound are not documented, the synthesis of other α-hydroxy ketones using biocatalysts is well-established. Several approaches have been developed, including the use of thiamine diphosphate-dependent lyases for the carboligation of aldehydes, and the use of hydrolases for the kinetic resolution of racemic α-hydroxy ketones. nih.gov

Aldo-keto reductases from various sources, including fungi and humans, have been shown to produce α-hydroxy ketones and diols from vicinal diketones with high enantiospecificity. nih.gov These enzymatic reductions can be coupled with a cofactor regeneration system to improve efficiency. Furthermore, dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, can provide chiral α-hydroxy ketones in high yields. tu-dresden.de These biocatalytic strategies could potentially be applied to the synthesis of chiral analogues of this compound from a suitable diketone precursor.

Table 4: Biocatalytic Approaches to α-Hydroxy Ketone Synthesis

| Biocatalytic Strategy | Enzyme Class | Key Principle | Potential for Synthesis of Analogues |

| Carboligation | Thiamine diphosphate-dependent lyases | C-C bond formation between aldehydes. nih.gov | Could be used to construct the carbon backbone from smaller building blocks. |

| Kinetic Resolution | Hydrolases (e.g., lipases) | Enantioselective acylation or hydrolysis of a racemic α-hydroxy ketone. nih.gov | Could be applied to a racemic mixture of a similar dihydroxy ketone. |

| Asymmetric Reduction | Aldo-keto reductases | Enantiospecific reduction of a diketone precursor. nih.gov | A promising route if a suitable diketone precursor can be synthesized. |

| Dynamic Kinetic Resolution | Hydrolase + Racemization catalyst | Combines kinetic resolution with in-situ racemization for theoretical 100% yield of one enantiomer. tu-dresden.de | An efficient method for obtaining enantiomerically pure analogues. |

Enzymatic Approaches in Flow Chemistry for Chiral Alcohol Production

The integration of biocatalysis with continuous flow chemistry has emerged as a powerful tool for the synthesis of chiral molecules, including α-hydroxy ketones. frontiersin.org This approach leverages the high selectivity of enzymes while benefiting from the enhanced productivity, process control, and easier product separation offered by flow reactors. frontiersin.org Enzymes, often immobilized within the reactor, can achieve high chemo-, regio-, and enantioselectivities under mild reaction conditions. nih.gov

One relevant enzymatic approach is the asymmetric reduction of prochiral 1,2-diketones to chiral α-hydroxy ketones using oxidoreductases, such as butanediol dehydrogenases. nih.govrsc.org For instance, the R-selective 2,3-butanediol dehydrogenase from Bacillus clausii (BcBDH) has been successfully used to catalyze the reduction of various aliphatic diketones. nih.govrsc.org To demonstrate the viability of this enzyme in a continuous process, it was employed within an enzyme membrane reactor (EMR) for the reduction of 5-methyl-2,3-hexanedione. After an initial equilibration period, the system achieved a high conversion rate, demonstrating the efficiency of flow chemistry in enzymatic processes. nih.gov This methodology highlights a viable strategy for producing chiral α-hydroxy ketones from corresponding diketone precursors.

Table 1: Example of Enzymatic Reduction in a Continuous Flow System This table illustrates the enzymatic reduction of an aliphatic diketone using Bacillus clausii butanediol dehydrogenase (BcBDH) in an enzyme membrane reactor, a model for continuous flow synthesis of α-hydroxy ketones. nih.gov

| Parameter | Value |

|---|---|

| Enzyme | Bacillus clausii 2,3-butanediol dehydrogenase (BcBDH) |

| Substrate | 5-Methyl-2,3-hexanedione |

| Reactor Type | Enzyme Membrane Reactor (EMR) |

| Flow Rate | 0.2 mL min⁻¹ |

| Temperature | 30 °C |

| Conversion | 96% |

Microbial Transformations in Chemical Synthesis

Microbial transformation, which utilizes whole microbial cells (such as fungi, yeast, or bacteria), is a well-established and cost-effective method for producing chiral alcohols and other pharmaceutical intermediates. nih.govrjptonline.org This approach is advantageous because the microbial cells contain the necessary enzymes and can regenerate required cofactors internally, eliminating the need to add expensive external cofactors. rjptonline.org Microorganisms can perform highly selective transformations on synthetic chemicals, offering excellent chemo-, regio-, and enantioselectivity. nih.govresearchgate.net

The asymmetric reduction of ketones to produce enantiomerically pure alcohols is one of the most common and valuable applications of microbial biotransformation. nih.gov A wide variety of microorganisms have been screened and identified for their ability to reduce ketone precursors to specific chiral alcohol products with high yields and enantiomeric excess (e.e.). For example, in the development of pharmaceutical agents, specific microbial strains have been crucial. Pichia delftensis and Rhodotorula piliminae were used for the enantioselective reduction of a ketoester and a chlorinated ketone to their corresponding (S)-alcohols, which are key intermediates for an endothelin receptor antagonist. nih.gov Similarly, Mortierella ramanniana was identified for its ability to produce the (R)-enantiomer of a complex alcohol, while Pullularia pullulans produced the (S)-enantiomer from the same ketone precursor. nih.gov These examples underscore the power of microbial screening to find biocatalysts for the synthesis of specific, high-value chiral molecules.

Table 2: Examples of Enantioselective Microbial Ketone Reductions This table presents findings from research on the use of whole microbial cells for the asymmetric synthesis of chiral alcohols, which are key intermediates in pharmaceuticals. nih.gov

| Microorganism | Substrate | Product | Yield | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Pichia delftensis MY 1569 | Ketoester (60) | (S)-Alcohol (58) | 88% | >98% |

| Rhodotorula piliminae ATCC 32762 | Chlorinated Ketone (61) | (S)-Alcohol (59) | 97% | >99% |

| Mortierella ramanniana ATCC 38191 | Ketone (32) | (R)-Alcohol (31) | 80% | 94% |

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Hydroxy 1 1 Hydroxycyclohexyl Ethanone

Oxidation Reactions of Hydroxyl Moieties

The oxidation of 2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone presents a case for selective transformation. The molecule contains both a primary and a tertiary alcohol. Primary alcohols are readily oxidized to aldehydes and subsequently to carboxylic acids, while tertiary alcohols are generally resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. byjus.comchemistrysteps.compscnotes.com

Selective oxidation of the primary hydroxyl group in this compound can be achieved using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are known to convert primary alcohols to aldehydes without further oxidation to carboxylic acids. chemistrysteps.comlibretexts.org The tertiary alcohol on the cyclohexyl ring would remain unaffected by these reagents.

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would also selectively oxidize the primary alcohol. pscnotes.comlibretexts.org Under these conditions, the initially formed aldehyde would likely be further oxidized to a carboxylic acid. The tertiary alcohol would remain resistant to oxidation.

| Oxidizing Agent | Expected Major Product | Unreactive Moiety |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | (1-hydroxycyclohexyl)(oxo)acetaldehyde | Tertiary Hydroxyl |

| Dess-Martin Periodinane (DMP) | (1-hydroxycyclohexyl)(oxo)acetaldehyde | Tertiary Hydroxyl |

| Potassium Permanganate (KMnO₄) | 2-(1-hydroxycyclohexyl)-2-oxoacetic acid | Tertiary Hydroxyl |

| Chromic Acid (H₂CrO₄) | 2-(1-hydroxycyclohexyl)-2-oxoacetic acid | Tertiary Hydroxyl |

Esterification Processes

Esterification involves the reaction of an alcohol with a carboxylic acid, typically in the presence of an acid catalyst. The reactivity of the two hydroxyl groups in this compound towards esterification is expected to differ significantly due to steric hindrance.

The primary hydroxyl group is sterically more accessible and therefore more likely to react with a carboxylic acid under standard Fischer esterification conditions. quora.com The tertiary hydroxyl group, situated on a cyclohexyl ring, is sterically hindered, making its esterification more challenging. quora.com To achieve esterification at the tertiary position, more forcing conditions or specialized reagents may be necessary. google.comresearchgate.net Therefore, selective esterification of the primary hydroxyl group is the anticipated outcome.

| Reactant | Reaction Conditions | Expected Major Product | Relative Reactivity |

|---|---|---|---|

| Primary Hydroxyl | Carboxylic Acid, Acid Catalyst | Primary Ester | High |

| Tertiary Hydroxyl | Carboxylic Acid, Acid Catalyst | No Reaction (under mild conditions) | Low |

Acylation Reactions

Acylation is the process of introducing an acyl group (-C(O)R) into a molecule. For alcohols, this is commonly achieved using acyl halides or anhydrides, often in the presence of a base.

Similar to esterification, the primary hydroxyl group of this compound is expected to be more reactive towards acylation than the sterically hindered tertiary hydroxyl group. researchgate.nettandfonline.com This difference in reactivity allows for the selective acylation of the primary alcohol. The use of a stoichiometric amount of the acylating agent under controlled conditions would favor the formation of the primary ester, leaving the tertiary alcohol untouched.

| Hydroxyl Group | Acylating Agent | Expected Outcome |

|---|---|---|

| Primary | Acetyl Chloride | Selective formation of the primary acetate (B1210297) ester |

| Tertiary | Acetyl Chloride | Largely unreactive under standard conditions |

| Primary | Acetic Anhydride | Selective formation of the primary acetate ester |

| Tertiary | Acetic Anhydride | Largely unreactive under standard conditions |

Other Key Reaction Mechanisms

The presence of the α-hydroxy ketone functionality opens up other potential reaction pathways. One of the most significant is the α-ketol rearrangement.

The α-ketol rearrangement is an isomerization reaction of an α-hydroxy ketone that can be catalyzed by either acid or base. wikipedia.orgorganicreactions.org This rearrangement involves the migration of an alkyl or aryl group. In the case of this compound, under appropriate conditions, a rearrangement could potentially occur, leading to an isomeric product. The reaction is reversible, and the equilibrium generally favors the more thermodynamically stable isomer. wikipedia.org The specific conditions required and the structure of the resulting product would depend on the catalyst used and the relative stability of the starting material and the rearranged product. researchgate.netnih.gov

Derivatization and Functionalization Strategies for 2 Hydroxy 1 1 Hydroxycyclohexyl Ethanone

Design and Synthesis of Novel Chemical Derivatives

The presence of two hydroxyl groups and a ketone in 2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone offers multiple sites for derivatization. Designing novel chemical derivatives often involves targeting these functional groups to alter the molecule's physical and chemical characteristics.

One common strategy for derivatizing hydroxyl compounds is through acylation to form esters. libretexts.org The hydroxyl groups of this compound can react with acyl chlorides or acid anhydrides to yield ester derivatives. libretexts.org This process can potentially be selective, favoring the more reactive primary hydroxyl group over the sterically hindered tertiary hydroxyl group under controlled conditions. The resulting esters are typically less polar and more volatile than the parent compound. libretexts.org

Another approach is the formation of ethers. The tertiary alcohol, in particular, can be a target for etherification, although this can be challenging due to steric hindrance. Under acidic conditions, the tertiary alcohol can also react with other alcohols to form ethers.

The ketone functionality can be derivatized through reactions such as the formation of acetals or ketals. libretexts.org Reaction with an alcohol in the presence of an acid catalyst can convert the carbonyl group into a hemiacetal and then an acetal. libretexts.org This is a common strategy for protecting the ketone group during subsequent reactions. libretexts.org

The following interactive table outlines some potential novel derivatives of this compound and the general reaction types for their synthesis.

| Derivative Name | Target Functional Group | Reaction Type | Potential Reagents |

| 2-Acetoxy-1-(1-hydroxycyclohexyl)ethanone | Alpha-hydroxy group | Acylation (Esterification) | Acetic anhydride, Acetyl chloride |

| 1-(1-Methoxycyclohexyl)-2-hydroxyethanone | Tertiary hydroxyl group | Etherification | Methanol (B129727), Acid catalyst |

| 2,2-Dimethyl-1,3-dioxolane derivative | Ketone and alpha-hydroxy group | Acetal Formation | Acetone, Acid catalyst |

| 2-Benzoyloxy-1-(1-hydroxycyclohexyl)ethanone | Alpha-hydroxy group | Acylation (Esterification) | Benzoyl chloride |

Exploration of Functional Group Interconversions

Functional group interconversions are fundamental in synthetic organic chemistry for creating new molecular architectures. fiveable.me For this compound, several interconversions can be envisioned.

The oxidation of the alpha-hydroxy ketone moiety is a key transformation. Mild oxidizing agents can convert the secondary alcohol to a ketone, resulting in the formation of a 1,2-diketone. imperial.ac.uk More vigorous oxidation can lead to the cleavage of the carbon-carbon bond between the carbonyl and the hydroxyl-bearing carbon, yielding carboxylic acid derivatives. researchgate.net

The tertiary alcohol is resistant to oxidation under normal conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached. libretexts.org However, it can undergo other important reactions. One of the most significant is acid-catalyzed dehydration, which would lead to the formation of an alkene. unizin.orgopenstax.org This elimination reaction typically follows an E1 mechanism, proceeding through a stable tertiary carbocation intermediate. libretexts.org

Substitution reactions at the tertiary carbon are also feasible. Treatment with hydrogen halides (HX) can replace the hydroxyl group with a halogen atom via an SN1 mechanism. unizin.orgopenstax.org This proceeds by protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a tertiary carbocation, which is then attacked by the halide ion. libretexts.org

The following interactive table summarizes potential functional group interconversions for this compound.

| Starting Functional Group(s) | Target Functional Group | Transformation | Reagents/Conditions |

| Alpha-hydroxy ketone | 1,2-Diketone | Oxidation | Mild oxidizing agents (e.g., PCC) imperial.ac.uk |

| Alpha-hydroxy ketone | Carboxylic Acid | Oxidative Cleavage | Strong oxidizing agents (e.g., KMnO4) researchgate.net |

| Tertiary alcohol | Alkene | Dehydration | Strong acid (e.g., H2SO4), heat unizin.orgopenstax.orgbyjus.com |

| Tertiary alcohol | Tertiary alkyl halide | Nucleophilic Substitution | Hydrogen halide (e.g., HBr, HCl) unizin.orgnigerianscholars.com |

Sophisticated Spectroscopic and Analytical Characterization of 2 Hydroxy 1 1 Hydroxycyclohexyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and chemical environment of nuclei within a molecule. For 2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide critical structural information.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. Electron-withdrawing groups, such as hydroxyl and carbonyl groups, tend to deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield).

Based on predictive models, the ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The protons of the cyclohexyl ring are expected to appear as a complex multiplet in the upfield region, typical for aliphatic cyclic systems. The protons of the hydroxymethyl group are anticipated to be deshielded by the adjacent carbonyl and hydroxyl groups, thus appearing at a lower field. The hydroxyl protons themselves are expected to produce broad signals, the positions of which can be dependent on factors such as solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclohexyl Protons | 1.2 - 1.8 | Multiplet |

| Hydroxymethyl Protons (-CH₂OH) | ~3.7 | Singlet/Doublet |

Note: The data in this table is based on predictive algorithms and may not represent experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it.

For this compound, the carbonyl carbon is expected to be the most deshielded, appearing at the lowest field (highest ppm value) in the spectrum, typically in the range of 200-220 ppm for ketones. The carbon atom of the hydroxymethyl group and the carbon of the cyclohexyl ring bearing the hydroxyl group are also expected to be significantly deshielded due to the attached oxygen atoms. The remaining methylene (B1212753) carbons of the cyclohexyl ring will likely appear as a cluster of peaks in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 205 - 220 |

| Cyclohexyl Carbon (-C-OH) | 70 - 85 |

| Hydroxymethyl Carbon (-CH₂OH) | 60 - 75 |

Note: The data in this table is based on established chemical shift ranges for similar functional groups and may not represent experimental values.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. In a typical electron ionization (EI) mass spectrum, a molecule is ionized, and the resulting molecular ion can undergo fragmentation to produce a series of smaller, charged fragments.

For this compound (molar mass: 158.20 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 158. The fragmentation pattern would likely be dominated by cleavages adjacent to the carbonyl and hydroxyl groups. Common fragmentation pathways could include the loss of a water molecule (H₂O, 18 amu), the loss of the hydroxymethyl group (•CH₂OH, 31 amu), and cleavage of the cyclohexyl ring.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 158 | [C₈H₁₄O₃]⁺ (Molecular Ion) |

| 140 | [M - H₂O]⁺ |

| 127 | [M - •CH₂OH]⁺ |

| 99 | [M - C₃H₇O]⁺ (from ring cleavage) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

Note: The fragmentation pattern is predicted based on general principles of mass spectrometry and may differ from experimental results.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the two hydroxyl groups. The presence of the ketone carbonyl group would be confirmed by a strong, sharp absorption band around 1700-1725 cm⁻¹. Additionally, C-H stretching vibrations for the aliphatic CH₂ groups of the cyclohexane (B81311) ring and the hydroxymethyl group would be observed in the 2850-3000 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Ketone) | 1700 - 1725 | Strong, Sharp |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. This technique is most sensitive to molecules containing conjugated systems (alternating single and multiple bonds).

This compound does not possess an extended system of conjugated double bonds. The primary chromophore is the isolated carbonyl group (C=O). Ketones typically exhibit a weak n → π* transition in the UV region, around 270-300 nm. Therefore, it is anticipated that the UV-Vis spectrum of this compound would show a weak absorption maximum in this range. The absence of strong absorption at higher wavelengths would confirm the lack of significant conjugation in the molecule.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for the analysis and purification of this compound. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), would likely provide good separation. Detection could be achieved using a UV detector set to the λmax of the carbonyl chromophore.

Gas Chromatography (GC): Due to its hydroxyl groups, this compound may require derivatization (e.g., silylation) to increase its volatility and thermal stability for GC analysis. A polar capillary column would be appropriate for separating the derivatized compound from any impurities. Mass spectrometry is often coupled with GC (GC-MS) to provide both separation and identification of the components of a mixture.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of reactions and assessing the purity of fractions. For this polar compound, a silica (B1680970) gel plate with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol or acetone) would be effective. Visualization of the spots could be achieved using a UV lamp or by staining with an appropriate reagent.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, enabling its separation, identification, and quantification in complex mixtures. longdom.org Method development focuses on optimizing separation efficiency, peak resolution, and analysis time.

A common approach for this compound involves reverse-phase (RP) HPLC. sielc.comsielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is governed by the hydrophobic interactions between the analyte and the stationary phase. For this compound, a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (like Newcrom R1) can be effectively utilized. sielc.com

The mobile phase composition is a critical parameter. A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water, with an acid modifier like phosphoric acid to control the pH and improve peak shape. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.comsielc.com The development process involves systematically adjusting the ratio of organic solvent to water (gradient or isocratic elution) to achieve the desired retention time and separation from any impurities.

Validation of the developed method ensures its reliability, accuracy, and precision. Parameters such as linearity, range, precision, accuracy, and specificity are evaluated. For instance, linearity would be established by analyzing a series of standard solutions across a range of concentrations and plotting the detector response against concentration. researchgate.netfrontiersin.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 or C18, 5 µm particle size | sielc.comsielc.com |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid | sielc.comsielc.com |

| Detection | UV Detector (e.g., 215 nm) | impactfactor.org |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Injection Volume | 10-20 µL | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. saudijournals.com This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of operating at much higher pressures. sigmaaldrich.com

The analytical methods developed for HPLC can often be directly transferred or adapted for UPLC applications. sielc.comsielc.com For this compound, transitioning to a UPLC method would involve using a column with smaller particle sizes (e.g., <2 µm or Fused-Core™ particles). sielc.comsigmaaldrich.com This transition leads to significantly shorter analysis times and reduced solvent consumption, making it a more cost-effective and environmentally friendly technique. saudijournals.com The higher efficiency of UPLC columns also results in sharper, narrower peaks, which increases sensitivity and improves the resolution between the target compound and closely related impurities. sigmaaldrich.com

| Parameter | Conventional HPLC | UPLC | Reference |

|---|---|---|---|

| Particle Size | 3-5 µm | < 2 µm | saudijournals.comsigmaaldrich.com |

| Operating Pressure | ~2000-6000 psi | ~6000-15,000 psi | saudijournals.com |

| Analysis Time | Longer (e.g., 10-30 min) | Shorter (e.g., 1-10 min) | saudijournals.com |

| Solvent Consumption | Higher | Lower | saudijournals.com |

| Resolution | Good | Excellent | saudijournals.com |

Preparative Chromatography for Compound Isolation

When a high-purity sample of this compound is required for further research, such as for structural elucidation by NMR or for use as an analytical standard, preparative chromatography is the method of choice. lcms.cz Analytical HPLC methods developed for the compound are scalable and can be adapted for preparative purposes. sielc.comsielc.com

The goal of preparative HPLC is to isolate and purify a target compound from a mixture rather than just quantify it. nih.gov This is achieved by using larger columns with a greater amount of stationary phase and injecting a much larger sample volume. The mobile phase composition and gradient profile are optimized to maximize the separation (resolution) between the peak of the target compound and any adjacent impurity peaks.

During the preparative run, fractions of the eluent are collected as they exit the detector. Fractions corresponding to the pure compound, as indicated by the chromatogram, are then combined. The solvent is subsequently removed, typically by evaporation under reduced pressure, to yield the purified solid compound. nih.gov This technique is essential for obtaining the quantities of pure this compound needed for comprehensive characterization.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively to monitor the progress of chemical reactions, such as the synthesis of this compound. libretexts.org It allows a chemist to qualitatively assess the consumption of starting materials and the formation of the desired product over time. youtube.com

To monitor a reaction, a small aliquot of the reaction mixture is taken at various time intervals and spotted onto a TLC plate. libretexts.org Alongside the reaction mixture, spots of the starting materials (reactants) are also applied as standards. A "co-spot," where the reaction mixture is spotted on top of the starting material, is also commonly used to aid in identification. libretexts.org

The plate is then developed in a chamber containing an appropriate solvent system (eluent). The choice of eluent is crucial and is selected to provide good separation between the spots of the reactants and the product. After development, the plate is visualized, typically using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent that reacts with the compounds to produce colored spots. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the lane of the reaction mixture, and a new spot, corresponding to the product, is prominent. libretexts.org

| Step | Action | Purpose | Reference |

|---|---|---|---|

| 1. Spotting | Apply small spots of starting material, co-spot, and reaction mixture to the baseline of the TLC plate. | To compare the reaction's progress against a reference. | libretexts.org |

| 2. Development | Place the plate in a sealed chamber with a suitable eluent (e.g., ethyl acetate (B1210297)/hexane mixture). | To separate the components based on their polarity. | smujo.id |

| 3. Visualization | Dry the plate and observe under UV light or treat with a staining agent (e.g., potassium permanganate). | To make the separated spots visible. | mdpi.com |

| 4. Analysis | Compare the spots in the reaction mixture lane to the starting material lane. | To determine the extent of the reaction. Disappearance of starting material indicates completion. | youtube.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

For this compound, a single-crystal X-ray diffraction experiment would be required. This involves growing a high-quality single crystal of the compound and exposing it to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be calculated, and from this, a detailed atomic model of the crystal structure is built. researchgate.net

The data obtained from this analysis includes the crystal system, space group, and the dimensions of the unit cell—the basic repeating unit of the crystal lattice. researchgate.net Furthermore, this technique reveals the specific conformation of the molecule in the solid state and provides detailed information about intermolecular interactions, such as hydrogen bonding, which are critical in determining the physical properties of the compound. nih.gov While a specific crystal structure for this compound is not detailed in the available literature, the analysis of structurally related α-hydroxy ketones demonstrates the type of precise structural data that this method yields. researchgate.netnih.gov

| Parameter | Example Data Type | Reference |

|---|---|---|

| Chemical Formula | C₈H₁₄O₃ | sigmaaldrich.com |

| Formula Weight | 158.19 g/mol | sigmaaldrich.com |

| Crystal System | e.g., Monoclinic, Orthorhombic | researchgate.net |

| Space Group | e.g., P2₁/c | researchgate.net |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | researchgate.net |

| Volume (V) | ų | researchgate.net |

| Molecules per Unit Cell (Z) | Integer value (e.g., 4) | researchgate.net |

Computational and Theoretical Studies on 2 Hydroxy 1 1 Hydroxycyclohexyl Ethanone

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is widely employed to predict a variety of molecular properties and reactivity descriptors. mdpi.com A DFT analysis of 2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone would involve optimizing its molecular geometry to find the most stable structure and then calculating key electronic and reactivity parameters. chemrxiv.org

These calculations typically determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity.

From these orbital energies, several conceptual DFT descriptors can be calculated to quantify chemical behavior: nih.govchemrxiv.org

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors Note: The following values are representative examples based on DFT studies of similar organic molecules and are for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Definition | Typical Value Range (eV) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -8.0 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to 1.0 |

| Energy Gap (ΔE) | LUMO - HOMO | 5.0 to 7.0 |

| Electronegativity (χ) | -(HOMO+LUMO)/2 | 3.0 to 4.0 |

| Chemical Hardness (η) | (LUMO-HOMO)/2 | 2.5 to 3.5 |

| Electrophilicity Index (ω) | χ² / (2η) | 1.5 to 2.5 |

Molecular Modeling and Conformational Analysis

Molecules with rotatable single bonds, such as this compound, can exist in multiple three-dimensional arrangements known as conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. researchgate.net

This analysis is crucial as the biological activity and physical properties of a molecule are often governed by its preferred conformation. researchgate.net The process typically involves a systematic or stochastic search of the conformational space to generate a wide range of possible structures. The energies of these structures are then calculated using methods like DFT or molecular mechanics force fields.

For this compound, key factors influencing conformational preference would include steric hindrance between the cyclohexyl ring and the ethanone (B97240) group, as well as the potential for intramolecular hydrogen bonding between the two hydroxyl groups or between a hydroxyl group and the carbonyl oxygen. The identification of the global minimum energy conformer provides the most likely structure of the molecule in the gas phase. researchgate.net

Table 2: Example of Conformational Analysis Results This table illustrates the typical output of a conformational analysis, showing the relative stability of different hypothetical conformers.

| Conformer ID | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Key Features |

|---|---|---|---|

| Conformer 1 | [Not Available] | 0.00 (Global Minimum) | Stabilized by intramolecular H-bond |

| Conformer 2 | [Not Available] | +1.5 | No intramolecular H-bond |

| Conformer 3 | [Not Available] | +3.2 | Steric strain present |

Advanced Quantum Chemical Analyses (e.g., AIM, NBO)

To gain deeper insight into chemical bonding and intramolecular interactions, advanced quantum chemical analyses are often performed on the DFT-optimized geometry.

Natural Bond Orbital (NBO) Analysis: This method investigates charge delocalization and hyperconjugative interactions by transforming the complex molecular orbitals into localized natural bond orbitals. chemrxiv.org NBO analysis can quantify the stabilization energy (E(2)) associated with donor-acceptor interactions, such as the delocalization of lone pair electrons into an antibonding orbital. For this compound, NBO would be particularly useful for quantifying the strength of any intramolecular hydrogen bonds, which appear as a significant E(2) value between the lone pair of the hydrogen bond acceptor (e.g., oxygen) and the σ* antibonding orbital of the hydrogen bond donor (e.g., O-H). chemrxiv.orgresearchgate.net

Atoms in Molecules (AIM) Theory: AIM analysis examines the topology of the electron density to characterize chemical bonds and non-covalent interactions. By locating bond critical points (BCPs) in the electron density, AIM can differentiate between covalent bonds, ionic bonds, and weaker interactions like hydrogen bonds based on the properties of the density at these points.

Table 3: Illustrative NBO Analysis for Intramolecular Interactions This table provides an example of how NBO analysis quantifies the stabilization energy from hyperconjugative effects.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) | σ(O-H) | [Not Available] | Intramolecular Hydrogen Bond |

| LP(O) | σ(C-C) | [Not Available] | Hyperconjugation |

Mechanistic Insights from Computational Simulations

Computational simulations are invaluable for elucidating reaction mechanisms, allowing researchers to map the entire energy profile of a chemical transformation. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them.

For a molecule like this compound, computational simulations could be used to investigate:

Formation Pathways: Modeling the reaction pathways leading to its synthesis, for example, by the reaction of cyclohexanone (B45756) precursors.

Reaction Mechanisms: Studying its behavior in subsequent reactions, such as oxidation, reduction, or rearrangement.

By calculating the activation energies (the energy barrier of the transition state relative to the reactants), computational chemistry can predict the feasibility and kinetics of a proposed mechanism. This provides a molecular-level understanding that complements experimental findings and can guide the design of new synthetic routes. While specific studies on this compound are not available, the methodology remains a standard approach for mechanistic investigation in organic chemistry.

Applications of 2 Hydroxy 1 1 Hydroxycyclohexyl Ethanone in Organic Synthesis and Materials Science

Intermediate for Complex Organic Molecule Synthesis

In the realm of organic chemistry, the value of a compound is often determined by its functional groups, which dictate its reactivity and potential for transformation. 2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone possesses two key functional groups—a ketone and two hydroxyl groups (one primary, one tertiary). This dual functionality makes it a potentially valuable intermediate in the synthesis of intricate organic structures.

The presence of hydroxyl and ketone moieties allows for a variety of chemical transformations. For instance, the hydroxyl groups can be involved in esterification or etherification reactions, enabling the attachment of other molecular fragments. The ketone group can undergo reactions such as reduction to a secondary alcohol, nucleophilic addition, or condensation reactions, further expanding the synthetic possibilities. While specific, documented multi-step syntheses employing this exact molecule as a starting material are not widely reported, its structure is analogous to other α-hydroxy ketones that serve as key intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Fundamental Building Block in Chemical Synthesis

Beyond serving as a transient intermediate, this compound can be considered a fundamental building block. Its C8 carbon skeleton, featuring a cyclohexane (B81311) ring, provides a robust and three-dimensional core that can be incorporated into larger molecules. This is particularly useful in medicinal chemistry, where the spatial arrangement of atoms is critical for biological activity.

The cyclohexane ring offers a non-planar scaffold, which can be desirable in drug design to achieve specific conformations for receptor binding. The functional groups attached to this core allow for the systematic and controlled addition of other chemical entities, making it a modular component in a synthetic strategy. Chemists can leverage this structure to build complex polycyclic systems or to introduce specific side chains that impart desired chemical or physical properties to the final product.

Contribution to New Material Development

In materials science, the development of new polymers and functional materials often relies on specialized small molecules that can initiate or modify polymerization processes. The structure of this compound, specifically the α-hydroxy ketone motif, is strongly indicative of its potential application as a photoinitiator.

Photoinitiators are compounds that, upon absorbing light (typically ultraviolet), generate reactive species like free radicals. These radicals then initiate a chain reaction, leading to the rapid polymerization of monomers and oligomers to form a solid polymer. This process, known as UV curing, is fundamental to modern manufacturing in coatings, inks, adhesives, and 3D printing.

While direct research detailing the performance of this compound as a photoinitiator is scarce, its structure can be compared to well-established commercial photoinitiators.

Table 1: Structural Comparison of this compound with a Commercial Photoinitiator

| Feature | This compound | 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184) |

|---|---|---|

| Chemical Structure | Contains an α-hydroxy ketone on a cyclohexyl ring | Contains an α-hydroxy ketone on a cyclohexyl ring |

| Key Functional Group | α-hydroxy ketone | α-hydroxy ketone |

| Activating Moiety | Aliphatic (cyclohexyl) | Aromatic (phenyl) |

| Potential Application | Photoinitiation for UV Curing | Widely used commercial photoinitiator |

The primary difference lies in the substituent attached to the carbonyl group. In the subject compound, it is a hydroxymethyl group, whereas in the widely used Irgacure 184, it is a phenyl group. This structural difference would influence the compound's absorption spectrum and initiation efficiency, but the fundamental mechanism of action would be similar. Its potential use could be in developing specialized polymers for electronic, biomedical, or energy materials where specific curing properties are required.

Conclusion and Future Research Directions for 2 Hydroxy 1 1 Hydroxycyclohexyl Ethanone

Synthesis of Current Knowledge

Currently, there is no body of scientific literature available for "2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone" to synthesize. While data exists for isomeric compounds such as 1-(2-Hydroxycyclohexyl)ethanone and 1-(1-hydroxycyclohexyl)ethanone, the specific substitution pattern of the target molecule—with hydroxyl groups on both the cyclohexyl ring and the ethanone (B97240) side chain at the C1 and C2 positions, respectively—defines a unique chemical entity. Extrapolating findings from its isomers would be scientifically unsound due to significant differences in chemical and electronic properties that arise from the precise placement of functional groups. These differences can profoundly affect reactivity, stereochemistry, and potential applications.

Unresolved Research Questions and Emerging Opportunities

The absence of foundational research means that all aspects of this compound's chemistry remain unresolved. This knowledge gap presents a wide-open field for discovery. Key research questions that need to be addressed include:

Synthesis: What are the most efficient and stereoselective methods for synthesizing this compound? Investigations could explore pathways such as the alpha-hydroxylation of 1-(1-hydroxycyclohexyl)ethanone or aldol-type condensation reactions.

Spectroscopic and Structural Characterization: What are the definitive NMR, IR, and mass spectrometry data for this compound? X-ray crystallography would be invaluable for confirming its solid-state structure and stereochemistry.

Physical and Chemical Properties: What are its fundamental properties, such as melting point, boiling point, solubility, and stability under various conditions?

Reactivity: How do the two hydroxyl groups and the ketone functionality influence its reactivity? Studies on its oxidation, reduction, and condensation reactions could reveal unique chemical behaviors.

Potential Applications: Could this bifunctional molecule serve as a precursor in the synthesis of novel heterocyclic compounds, polymers, or as a ligand for metal catalysts? Its structure suggests potential as a building block in medicinal chemistry or materials science.

Each of these questions represents an opportunity for original research that could contribute new knowledge to the field of organic chemistry.

Prospective Impact on Chemical Sciences

Given the current lack of data, any discussion of the prospective impact of this compound is purely speculative. However, the presence of three distinct functional groups (a primary alcohol, a tertiary alcohol, and a ketone) within a compact C8 framework suggests a potential for significant versatility.

If efficient synthetic routes are developed, it could become a valuable building block in synthetic organic chemistry . The differential reactivity of its functional groups could be exploited in complex molecule synthesis, allowing for sequential, site-selective transformations.

In materials science , its diol structure could be utilized in the creation of new polyesters or polyurethanes. The specific stereochemistry of the cyclohexyl ring could impart unique properties to these polymers, such as thermal stability or rigidity.

In medicinal chemistry , the compound could serve as a scaffold for the development of new pharmaceutical agents. The hydroxyl and ketone groups offer multiple points for modification to create libraries of compounds for biological screening.

Ultimately, the impact of this compound on the chemical sciences is entirely dependent on future research. It currently represents an unexplored area of chemical space, holding the potential for new discoveries in synthesis, reactivity, and application. The immediate challenge and opportunity lie in conducting the foundational research necessary to characterize this molecule and unlock its potential.

Q & A

Q. Advanced

- Variable-temperature H NMR : Identify exchangeable protons (e.g., hydroxyl) via deuterium exchange.

- 2D NMR (COSY, HSQC) : Assign cyclohexyl proton correlations and differentiate diastereotopic groups.

- X-ray twinning analysis : Use SHELXL’s TWIN command to address crystal imperfections .

How to design stability studies under varying environmental conditions?

Q. Basic

- Thermal stability : Thermogravimetric analysis (TGA) up to 200°C.

- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .

Advanced

Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life. LC-MS identifies degradation products (e.g., ketone oxidation to carboxylic acid) .

What strategies mitigate challenges in crystallography for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.